molecular formula C11H10BrN3S B12049106 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B12049106
M. Wt: 296.19 g/mol
InChI Key: SEKDFIBRGOFXDZ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of thiazole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves the bromination of precursor compounds. One common method involves the reaction of 4-allyl-5-methyl-1,2,4-triazole-3-thione with bromine in glacial acetic acid. This reaction proceeds through a dihydrothiazine-thiazoline rearrangement, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminomethyl derivative, while substitution with a thiol would yield a thiomethyl derivative.

Scientific Research Applications

5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-phenyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H10BrN3S

Molecular Weight

296.19 g/mol

IUPAC Name

5-(bromomethyl)-3-phenyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C11H10BrN3S/c12-6-9-7-16-11-14-13-10(15(9)11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

SEKDFIBRGOFXDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C(=NN=C2S1)C3=CC=CC=C3)CBr

Origin of Product

United States

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